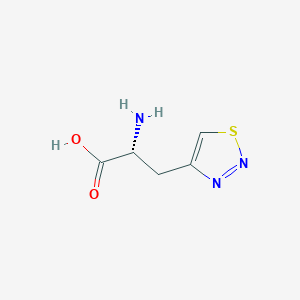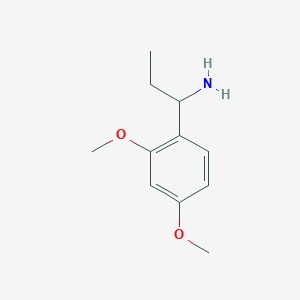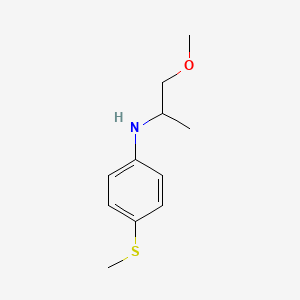![molecular formula C12H14N4O B13276135 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13276135.png)
2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine: is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrazine ring, which is further substituted with a 3-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Azide-Alkyne Cycloaddition: One common method for synthesizing triazolopyrazines involves the intramolecular cyclization of azides and alkynes.
Cu-Catalyzed Cyclization: Another method involves the Cu-catalyzed intramolecular cyclization of azides with activated alkynes.
Industrial Production Methods: Industrial production methods for triazolopyrazines often involve scalable and eco-friendly approaches. For instance, microwave-mediated, catalyst-free synthesis has been developed for similar compounds, which can be adapted for the industrial production of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triazolopyrazines can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for triazolopyrazines. These reactions can be facilitated by reagents like sodium azide or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, halogenating agents.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Triazolopyrazines are used as building blocks in organic synthesis due to their versatile reactivity and stability.
Biology: These compounds have shown potential as enzyme inhibitors, particularly targeting enzymes like β-secretase-1 (BACE-1) and cytochrome Cyp8b1 .
Medicine: Triazolopyrazines exhibit a range of pharmacological activities, including antiviral, antitumor, and antimicrobial properties. They are being investigated for their potential use in treating diseases such as herpes and viral hepatitis B .
Industry: In the industrial sector, triazolopyrazines are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzymes, leading to its biological effects .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the fused ring system.
1,2,3-Triazolo[1,5-a]pyrazines: These compounds have a similar pyrazine ring but differ in the position of the nitrogen atoms in the triazole ring.
Uniqueness: 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the 3-methoxyphenyl group, which can influence its biological activity and reactivity compared to other triazolopyrazines .
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H14N4O/c1-17-10-4-2-3-9(7-10)12-14-11-8-13-5-6-16(11)15-12/h2-4,7,13H,5-6,8H2,1H3 |
InChI Key |
JSIFRKODQUIQLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3CCNCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13276057.png)

![(Heptan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13276073.png)

![2-{1-[(2-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13276076.png)






![Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate](/img/structure/B13276122.png)
